2-(1-Benzyl-1H-imidazol-4-yl)ethanamine
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Overview
Description
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine typically involves the reaction of benzylamine with imidazole derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antitumor, and analgesic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent
Etonitazene: An analgesic
Enviroxime: An antiviral agent
Astemizole: An antihistaminic agent
Omeprazole: An antiulcer agent
Uniqueness
2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(1-benzylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,13H2 |
InChI Key |
HJAAETDYBWUJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCN |
Origin of Product |
United States |
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